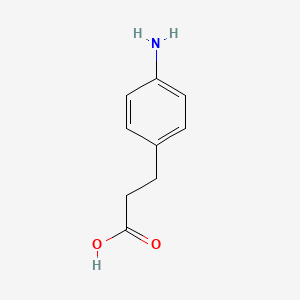

3-(4-Aminophenyl)propionic acid

描述

The exact mass of the compound 3-(4-Aminophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOHKMNWMKZMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178641 | |

| Record name | 3-(p-Aminophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-17-1 | |

| Record name | 3-(4-Aminophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Aminophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(p-Aminophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-aminophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-AMINOPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J8IS9IQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Aminophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propionic acid, a substituted propionic acid derivative, is a molecule of significant interest in the field of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid group and an aromatic amine, makes it a versatile building block for the synthesis of more complex molecules. Notably, it has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins within cells.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(4-aminophenyl)propanoic acid | |

| CAS Number | 2393-17-1 | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Melting Point | 133-137 °C | [4][5] |

| Boiling Point | 351 °C (Predicted) | |

| pKa | 4.52 ± 0.10 (Predicted) | |

| Appearance | Off-white to brown solid/powder | |

| Solubility | Soluble in Methanol (B129727) |

Structural Identifiers:

| Identifier | Value | Source |

| SMILES | Nc1ccc(CCC(O)=O)cc1 | [3] |

| InChI | InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12) | [6][7] |

| InChIKey | WXOHKMNWMKZMND-UHFFFAOYSA-N | [6][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to NH₂) | 6.861 | d | 2H |

| Aromatic Protons (meta to NH₂) | 6.482 | d | 2H |

| -CH₂- (alpha to phenyl) | 2.642 | t | 2H |

| -CH₂- (alpha to COOH) | 2.421 | t | 2H |

Solvent: DMSO-d₆, Frequency: 400 MHz[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. While a detailed experimental spectrum with peak assignments was not available in the searched literature, typical chemical shift ranges for the carbon environments in this compound can be predicted based on standard correlation tables.

| Carbon Environment | Predicted Chemical Shift Range (ppm) |

| Carboxylic Acid (C=O) | 170-185 |

| Aromatic C-NH₂ | 140-150 |

| Aromatic C-H | 110-130 |

| Aromatic C-C | 125-140 |

| -CH₂- (alpha to phenyl) | 30-40 |

| -CH₂- (alpha to COOH) | 30-40 |

FT-IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are listed below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |

| N-H (Amine) | Stretch | 3200-3400 | Medium, often two bands |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1680-1710 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak |

| C-N (Amine) | Stretch | 1250-1350 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Strong |

Experimental Protocols

Detailed and validated experimental protocols are critical for the successful synthesis, purification, and analysis of this compound.

Synthesis: Catalytic Hydrogenation of 3-(4-Nitrophenyl)propionic Acid

A common and effective method for the synthesis of this compound is the reduction of its nitro precursor, 3-(4-nitrophenyl)propionic acid. Catalytic hydrogenation is a preferred method due to its high yield and clean reaction profile.

Materials:

-

3-(4-Nitrophenyl)propionic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol (B145695)

-

Hydrogen gas

-

Filter agent (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-(4-nitrophenyl)propionic acid in a minimal amount of methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. A mixed solvent system of ethanol and water is often suitable for compounds with moderate polarity like this compound.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Once the solid is completely dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

-

If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals in a vacuum oven or desiccator.

Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound and for monitoring reaction progress.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (with an acidic modifier like phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.

General Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

-

Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound.

Application in Drug Development: PROTACs

This compound serves as a crucial linker component in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a Linker

The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. The length, rigidity, and chemical nature of the linker, which can be derived from this compound, influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The carboxylic acid and amine functionalities of this compound provide convenient handles for covalent attachment to the target-binding ligand and the E3 ligase-binding ligand.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process.

Caption: General workflow for PROTAC synthesis.

Experimental Workflow for PROTAC Evaluation:

Once a PROTAC is synthesized, its biological activity needs to be evaluated through a series of in vitro and in vivo experiments.

Caption: Workflow for evaluating PROTAC efficacy.

Signaling Pathway Context

PROTACs do not directly interact with signaling pathways in the traditional sense of being agonists or antagonists. Instead, they modulate signaling pathways by inducing the degradation of key protein components within those pathways. For example, if a PROTAC is designed to degrade a specific kinase involved in a cancer-related signaling cascade, the functional outcome would be the downregulation of that pathway's activity. The specific signaling pathway affected is entirely dependent on the target protein for which the PROTAC is designed.

Caption: PROTAC mechanism of action on a signaling pathway.

Conclusion

This compound is a valuable chemical entity with well-defined properties that make it an important tool for researchers in drug discovery and development. Its role as a linker in the rapidly advancing field of PROTACs highlights its significance in modern medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, along with detailed experimental protocols and a discussion of its application in a key therapeutic modality. A thorough understanding of this molecule will undoubtedly facilitate further innovation in the development of novel therapeutics.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 97 2393-17-1 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound(2393-17-1) 1H NMR [m.chemicalbook.com]

- 6. This compound(2393-17-1) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(4-Aminophenyl)propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(4-Aminophenyl)propionic acid (CAS No. 2393-17-1), a compound of interest in various research and development applications. This document outlines its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 (Broad) | Singlet | 1H | Carboxylic Acid (-COOH) |

| 6.86 | Doublet | 2H | Aromatic (H-2, H-6) |

| 6.48 | Doublet | 2H | Aromatic (H-3, H-5) |

| 4.85 (Broad) | Singlet | 2H | Amine (-NH₂) |

| 2.64 | Triplet | 2H | -CH₂-Ar |

| 2.42 | Triplet | 2H | -CH₂-COOH |

Note: The chemical shifts for the amine and carboxylic acid protons are broad and can vary with concentration and temperature.

Table 2: ¹³C NMR Spectral Data

As of the latest search, publicly accessible, experimentally verified ¹³C NMR spectral data for this compound could not be located in the referenced databases.

Table 3: Infrared (IR) Spectral Data

Sample Preparation: KBr Pellet/Nujol Mull

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (Amine) |

| 3300 - 2500 | Very Broad | O-H stretch (Carboxylic Acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2900 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1520 | Strong | C=C stretch (Aromatic) & N-H bend (Amine) |

| ~1440 | Medium | C-H bend (Aliphatic) |

| ~1230 | Medium | C-O stretch (Carboxylic Acid) |

| ~820 | Strong | para-disubstituted C-H bend (Aromatic) |

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 75 eV

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 165 | 31.4 | [M]⁺ (Molecular Ion) |

| 106 | 100.0 | [M - COOH - H₂]⁺ |

| 77 | 4.3 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are averaged to obtain the final spectrum.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the solid sample is introduced directly into the ion source using a direct insertion probe.[1]

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]

-

Ionization: The sample is vaporized and bombarded with a beam of electrons with an energy of 75 eV to induce ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The detector measures the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to 3-(4-Aminophenyl)propionic Acid

CAS Number: 2393-17-1

This technical guide provides a comprehensive overview of 3-(4-Aminophenyl)propionic acid, a versatile bifunctional molecule with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as 4-aminohydrocinnamic acid, is a solid organic compound at room temperature.[1] Its bifunctional nature, possessing both a carboxylic acid and an aromatic amine group, makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2393-17-1 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 133-137 °C | [1][2][3] |

| Boiling Point | 351 °C | [4] |

| Density | 1.217 g/cm³ | [4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Methanol (B129727) | [4] |

| InChI | 1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12) | [1] |

| InChIKey | WXOHKMNWMKZMND-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccc(CCC(O)=O)cc1 | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Chemical shifts (ppm) are available. | [5] |

| ¹³C NMR | Chemical shifts (ppm) are available. | [6] |

| Infrared (IR) | IR spectrum is available, showing characteristic functional group absorptions. | [7] |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 166.08626, [M+Na]⁺: 188.06820, [M-H]⁻: 164.07170. | [8] |

Synthesis

A common and effective method for the synthesis of this compound involves the reduction of its nitro precursor, 3-(4-nitrophenyl)propionic acid. This two-step process typically starts with the nitration of a suitable phenylpropanoid derivative followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-Nitrophenyl)propionic Acid

Step 2: Reduction of 3-(4-Nitrophenyl)propionic Acid to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a widely used and efficient method.[11][12]

-

Materials:

-

3-(4-Nitrophenyl)propionic acid

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-(4-nitrophenyl)propionic acid in a minimal amount of methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain the final product with high purity.

-

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and by comparing its melting point to the literature value.

Applications in Drug Discovery: A Key Linker in PROTACs

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13][14][15][16][17] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[13][14]

The structure of this compound is well-suited for this role. The carboxylic acid group can be readily coupled to a ligand that binds to an E3 ubiquitin ligase, while the amino group can be functionalized to attach a ligand for the target protein of interest. This modularity allows for the rational design and synthesis of a wide range of PROTACs targeting various disease-related proteins.

The PROTAC Mechanism

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

References

- 1. This compound 97 2393-17-1 [sigmaaldrich.com]

- 2. This compound 97 2393-17-1 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound CAS#: 2393-17-1 [m.chemicalbook.com]

- 5. This compound(2393-17-1) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(2393-17-1) 13C NMR [m.chemicalbook.com]

- 7. This compound(2393-17-1) IR Spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(4-Nitrophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 12. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(4-Aminophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Aminophenyl)propionic acid, a valuable building block in organic synthesis and drug discovery. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow for its characterization.

Core Compound Data

This compound, also known as 3-(4-aminophenyl)propanoic acid, is a substituted aromatic amino acid. Its bifunctional nature, possessing both a primary amine and a carboxylic acid group, makes it a versatile reagent in the synthesis of a wide range of organic molecules, including peptidomimetics and other compounds of pharmaceutical interest.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| CAS Number | 2393-17-1 | [1] |

| Appearance | Solid | |

| Melting Point | 133-137 °C | |

| Synonyms | 3-(4-Aminophenyl)propanoic acid | |

| InChI Key | WXOHKMNWMKZMND-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(CCC(O)=O)cc1 |

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below. The process begins with the chemical synthesis of the target compound, followed by purification and comprehensive structural analysis to confirm its identity and purity.

Caption: A flowchart illustrating the synthesis of this compound from its nitro precursor, followed by purification and structural characterization.

Experimental Protocols

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitro precursor, 3-(4-nitrophenyl)propionic acid. This method is widely used for the reduction of aromatic nitro compounds to their corresponding anilines due to its high efficiency and selectivity.

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 3-(4-nitrophenyl)propionic acid to this compound using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials:

-

3-(4-Nitrophenyl)propanoic acid

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite®)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(4-nitrophenyl)propanoic acid in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol% of the substrate) to the solution.

-

Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (the pressure will depend on the apparatus, from a balloon atmosphere to several bars in a dedicated hydrogenator).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

-

Isolation of Product: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to obtain the final product in high purity.

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

-

Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition.

-

Conduct the reaction in a well-ventilated fume hood.

Characterization of this compound

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the two methylene (B1212753) groups of the propionic acid chain, and the amine and carboxylic acid protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbons, and the carboxyl carbon.

2. Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound (165.19 g/mol ).

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key stretches to look for include the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

4. Purity Assessment:

-

The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or by determining its melting point and comparing it to the literature value. A sharp melting point range is indicative of high purity. The assay of the compound can also be determined using titration or other quantitative methods. A typical purity for a commercially available product is around 97%.

References

Technical Guide: Physicochemical Properties of 3-(4-Aminophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-(4-Aminophenyl)propionic acid, including detailed experimental protocols for their determination. This information is critical for the characterization, purity assessment, and formulation development of this compound in a research and drug development context.

Core Physicochemical Data

The melting and boiling points are fundamental physical constants that provide insights into the purity and identity of a chemical substance.

| Property | Value | Source |

| Melting Point | 133-137 °C (literature) | [1] |

| Boiling Point | 351 °C | [2] |

Experimental Protocols

Accurate determination of melting and boiling points is essential for compound verification. The following sections detail standard laboratory procedures for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[3] A pure substance typically melts over a narrow range of 1-2°C.[4] Impurities tend to depress the melting point and broaden the melting range.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[3]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom.[4][6] Repeat until the sample column is 2-3 mm high.[4][6]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[4][6]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.[4][5]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[6] Insert a new, properly prepared capillary tube.

-

Heating and Observation: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, when approaching the expected melting point.[5][6]

-

Recording the Melting Range: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2.[5]

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] The Thiele tube method is a convenient micro-scale technique for this determination.[9]

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound (in its liquid state, which would require pre-heating given its high boiling point).[9]

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down (sealed end up).[9]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the sample is below the level of the oil.[9] Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[8][9]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Recording the Boiling Point: The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[8][9] Record this temperature.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound CAS#: 2393-17-1 [m.chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 3-(4-Aminophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Aminophenyl)propionic acid, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, a qualitative solubility summary based on its chemical structure, and a logical workflow for solubility assessment.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug development and various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility in different solvent systems is essential for formulation development, purification processes, and predicting its behavior in biological systems.

The solubility of a compound is influenced by several factors, including:

-

Polarity of the solute and solvent: The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

-

Temperature: The solubility of most solid compounds increases with temperature.

-

pH of the solution: For ionizable compounds like this compound, which possesses both an acidic carboxylic acid group and a basic amino group, pH plays a crucial role in determining solubility.

-

Crystal form (polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Solubility Data for this compound

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in a range of common solvents. One source indicates that it is "soluble in Methanol (B129727)," but provides no numerical value[1].

Based on its chemical structure, which contains a polar amino group, a polar carboxylic acid group, and a moderately non-polar phenylpropionic acid backbone, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Sparingly Soluble | The presence of both acidic and basic functional groups suggests some water solubility, likely influenced by pH. Zwitterionic nature at its isoelectric point may limit solubility. |

| Methanol | Soluble | The polarity of methanol and its ability to hydrogen bond would facilitate the dissolution of the polar functional groups of the molecule.[1] |

| Ethanol | Likely Soluble | Similar to methanol, but potentially to a lesser extent due to its slightly lower polarity. |

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone (B3395972) | Sparingly Soluble | The moderate polarity of acetone may allow for some dissolution, but likely less than more polar solvents like methanol or DMSO. |

| Non-Polar | ||

| Hexane (B92381) | Insoluble | The significant difference in polarity between the highly polar functional groups of the compound and non-polar hexane would result in very poor solubility. |

| Toluene (B28343) | Insoluble | Similar to hexane, the non-polar nature of toluene makes it a poor solvent for this compound. |

Note: This table is based on general principles of solubility and the known qualitative solubility in methanol. Experimental verification is required to determine quantitative values.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for measuring thermodynamic solubility.[2][3][4]

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, hexane)

-

Buffer solutions of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)[5]

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent or buffer to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, depending on the application.[5][6]

-

Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC.

-

Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

-

The temperature and pH (for aqueous solutions) at which the solubility was determined must be reported.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to the Safety and Handling of 3-(4-Aminophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and potential toxicological profile of 3-(4-Aminophenyl)propionic acid (CAS No. 2393-17-1). This document is intended for professionals in research, and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1][[“]] It is commonly used in peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).[[“]]

| Property | Value | Reference |

| CAS Number | 2393-17-1 | [1][[“]] |

| Molecular Formula | C₉H₁₁NO₂ | [1][[“]] |

| Molecular Weight | 165.19 g/mol | [1][[“]] |

| Appearance | Solid | [1] |

| Melting Point | 133-137 °C | [1] |

| Flash Point | Not applicable | [1] |

Hazard Identification and Safety Precautions

According to Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling and Storage

Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE). Avoid creating dust. Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Toxicological Data

Cytotoxicity Data: A study investigating the effects of this compound on normal human liver cells (THLE-2) and cancerous human liver cells (HEP-G2) using an MTT assay demonstrated a dose-dependent reduction in cell viability. The compound was found to be moderately cytotoxic to THLE-2 cells.

| Concentration (µM) | THLE-2 Cell Viability (%) |

| 100 | 79.50 |

| 50 | Not Reported |

| 25 | Not Reported |

| 12.5 | Not Reported |

| 6.25 | Not Reported |

| 3.125 | Not Reported |

| 1.5625 | Not Reported |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of this compound. The assay measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Potential Mechanism of Toxicity and Signaling Pathway

The exact signaling pathway of this compound-induced toxicity has not been fully elucidated. However, its structural similarity to 3-nitropropionic acid, a known mitochondrial toxin, suggests a potential mechanism involving mitochondrial dysfunction. 3-nitropropionic acid is an irreversible inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain, leading to impaired ATP production, excitotoxicity, and oxidative stress.[3][4][5] This disruption can lead to the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death.[[“]][6][7][8][9]

Below is a hypothetical signaling pathway for this compound-induced cytotoxicity based on its potential action as a mitochondrial toxin.

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic potential of a compound like this compound.

Caption: A standard workflow for determining the in vitro cytotoxicity of a chemical compound.

Logical Relationship of Handling Precautions

This diagram illustrates the logical flow of safety measures when working with this compound.

Caption: Logical steps for the safe handling of this compound in a laboratory setting.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. consensus.app [consensus.app]

- 3. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Biological Activity of 3-(4-Aminophenyl)propionic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 3-(4-Aminophenyl)propionic acid and its structurally related derivatives. While the parent compound, this compound, primarily serves as a crucial linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), its derivatives have emerged as a versatile class of bioactive molecules with significant therapeutic potential. This document details the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action and relevant signaling pathways.

This compound: A Versatile Linker in PROTAC Technology

This compound is a foundational molecule in the field of targeted protein degradation.[1][2] Its primary application lies in its use as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in various diseases.

Mechanism of Action in PROTACs

The core function of a PROTAC is to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This is achieved through the PROTAC's two distinct ligands connected by a linker, for which this compound often serves as a structural component. The induced proximity facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

Intrinsic Biological Activity

Currently, there is a lack of significant evidence in the public domain detailing the intrinsic biological activity of this compound itself. Its utility is predominantly as a synthetic building block and linker in the construction of more complex bioactive molecules.

Antimicrobial Activity of this compound Derivatives

A notable area of research has been the development of antimicrobial agents based on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These compounds have demonstrated promising activity against a range of multidrug-resistant bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for key derivatives against various pathogens.

Table 1: Antibacterial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives (µg/mL) [3][4][5][6]

| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Klebsiella pneumoniae |

| Hydrazone 7 (phenyl) | 32 | >64 | 64 | 64 |

| Compound 29 (phenyl) | 16 | >64 | >64 | >64 |

| Compound 30 (4-NO2-phenyl) | 16 | 16 | 32 | 64 |

| Hydrazones 14-16 (heterocyclic) | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |

Table 2: Antifungal Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives (µg/mL) [3][4][5]

| Compound | Candida auris | Candida albicans (drug-resistant) |

| Derivatives 2-37 | 0.5 - 64 | - |

| Hydrazones 14-16 (heterocyclic) | 8 - 64 | 8 - 64 |

Experimental Protocols

A general synthetic route involves a multi-step process:

-

Esterification/Amidation: 4-aminophenol (B1666318) is reacted with methyl acrylate (B77674) or acrylic acid to yield N-(4-hydroxyphenyl)-β-alanine methyl ester or the corresponding acid.

-

Hydrazinolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like propan-2-ol under reflux to produce N-(4-hydroxyphenyl)-β-alanine hydrazide.

-

Condensation: The hydrazide is then condensed with various aromatic or heterocyclic aldehydes in methanol (B129727) at reflux temperature to yield the final hydrazone derivatives.

The MIC is determined using broth microdilution methods. A standardized suspension of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the test compounds. The plate is incubated at an appropriate temperature for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.

Mechanism of Action

While the precise molecular targets are still under investigation, the mechanism of action for such antimicrobial agents may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. The presence of the hydrazone linkage and various aromatic/heterocyclic moieties appears to be crucial for their activity.[7][8][9][10]

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly those incorporating aminothiazole and other heterocyclic systems, have demonstrated significant anticancer properties.

Quantitative Anticancer Data

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

Table 3: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives (IC50 in µM) [1]

| Compound | A549 (Lung Adenocarcinoma) | HEK293 (Non-cancerous) |

| Oxime 21 | 5.42 | 14.63 |

| Oxime 22 | 2.47 | 37.99 |

| Carbohydrazide 25 | 8.05 | 10.69 |

| Carbohydrazide 26 | 25.4 | 13.75 |

| Cisplatin (Control) | 11.71 | 5.57 |

Table 4: Anticancer Activity of other 2-Aminothiazole (B372263) and Propanoic Acid Derivatives (IC50 in µM) [11][12][13][14][15]

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

| Aminothiazole-Paeonol Derivative 13c | AGS (Gastric) | 4.0 |

| HT-29 (Colorectal) | 4.4 | |

| HeLa (Cervical) | 5.8 | |

| Aminothiazole-Amino Acid Conjugate S3c | A2780 (Ovarian) | 15.57 |

| A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | |

| Organotin(IV) Carboxylates | PC-3, HT-29, MCF-7, HepG2 | 0.100 - 0.758 |

Experimental Protocols

The synthesis of these derivatives involves several steps, including:

-

Esterification, oximation, hydrazinolysis, and condensation reactions to build the core structure.

-

The key feature is the presence of an oxime moiety, which significantly enhances the antiproliferative activity.

The MTT assay is a colorimetric assay used to assess cell metabolic activity.

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. A decrease in absorbance in treated cells compared to controls indicates reduced cell viability.

Signaling Pathways in Anticancer Activity

The anticancer mechanisms of 2-aminothiazole derivatives are multifaceted and can involve:

-

Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[16]

-

Cell Cycle Arrest: They can halt cell proliferation by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M phases.[16]

-

Kinase Inhibition: 2-aminothiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and survival.[17]

-

Inhibition of Importin Pathway: Some derivatives have been found to inhibit the importin pathway, which is involved in the nuclear transport of key proteins like EGFR and STAT3.[18]

Anti-inflammatory Activity of Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[19] Their mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action

Aryl propionic acid derivatives non-selectively or selectively inhibit COX-1 and COX-2 enzymes.[19] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.

Experimental Protocols

This is a standard in vivo model to assess the anti-inflammatory activity of new compounds.

-

A pre-determined dose of the test compound is administered to rats.

-

After a specific time, a solution of carrageenan is injected into the plantar surface of the rat's hind paw to induce localized inflammation and edema.

-

The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

A reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with diverse biological applications. While the parent molecule is a key component in the rapidly advancing field of targeted protein degradation, its derivatives have shown significant promise as antimicrobial and anticancer agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these derivatives for various therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multimodal Role of Amino Acids in Microbial Control and Drug Development [mdpi.com]

- 10. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Potential Toxicological Effects of 3-(4-Aminophenyl)propionic Acid: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 3-(4-Aminophenyl)propionic acid have not been thoroughly investigated. This document summarizes the currently available data; however, significant information gaps exist. Caution is advised when handling this compound.

Introduction

This compound, a derivative of cinnamic acid, is a compound of interest in various research and development sectors, including peptide synthesis and as a PROTAC linker.[1][2] Despite its applications, a comprehensive toxicological profile for this compound is not publicly available. This technical guide aims to consolidate the existing, albeit limited, toxicological information on this compound to inform researchers and professionals in drug development about its potential hazards. The available data is primarily derived from supplier safety data sheets and a single comparative cytotoxicity study. Information on related compounds is also discussed to provide a broader context for potential toxicological endpoints.

Hazard Identification and Classification

According to safety data sheets from suppliers, this compound is classified as a hazardous substance. The primary hazards identified are irritation to the skin, eyes, and respiratory system.[1][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet[1][3]

The logical relationship of these hazard classifications is illustrated in the diagram below.

Caption: Logical flow from the compound to routes of exposure and resulting hazards.

In Vitro Cytotoxicity

A study by Hakim et al. (2024) investigated the cytotoxicity of this compound (3-4APPA) on human liver cells. The study compared its effects on a normal liver cell line (THLE-2) and a cancerous liver cell line (HEP-G2) alongside ibuprofen (B1674241) and 3-(4-hydroxyphenyl)propionic acid.[4]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound was assessed using a 3-(4,5-Dimethylthiazole-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay.[4]

Experimental Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Results

The study demonstrated that this compound induced a dose-dependent reduction in cell viability in both THLE-2 and HEP-G2 cell lines. Notably, the compound was found to be more cytotoxic to the normal THLE-2 liver cells compared to the cancerous HEP-G2 cells.[4] When compared to ibuprofen and 3-(4-hydroxyphenyl)propionic acid at a concentration of 100 µM, this compound was the most cytotoxic to THLE-2 cells.[4]

Table 2: Cytotoxicity of this compound on Liver Cell Lines

| Concentration (µM) | THLE-2 Cell Viability (%) | HEP-G2 Cell Viability (%) |

| 100 | 79.50 | Not specified in abstract |

| 50 | Not specified | Not specified |

| 25 | Not specified | Not specified |

| 12.5 | Not specified | Not specified |

| 6.25 | Not specified | Not specified |

| 3.125 | Not specified | Not specified |

| 1.5625 | Not specified | Not specified |

Source: Hakim et al., 2024.[4] Note: The full dose-response data was not available in the provided search results, only the effect at the highest concentration for THLE-2 cells.

Toxicological Data Gaps

There is a significant lack of comprehensive toxicological data for this compound. The following critical toxicological endpoints have not been reported in the public domain:

-

Acute Toxicity: No data on LD50 (oral, dermal, inhalation) is available.

-

Genotoxicity: No mutagenicity (e.g., Ames test) or clastogenicity studies were found.[5] Studies on other propionic acid derivatives like ibuprofen, ketoprofen (B1673614), and naproxen (B1676952) have shown them to be non-mutagenic in the Ames test but weakly genotoxic in vivo.[5]

-

Carcinogenicity: There are no studies on the carcinogenic potential of this compound.

-

Reproductive and Developmental Toxicity: No information is available regarding its effects on fertility or embryonic development.

-

Toxicokinetics: Data on absorption, distribution, metabolism, and excretion are absent.

Toxicological Profile of Related Compounds

Cinnamic Acid and its Derivatives

Cinnamic acid, the parent compound, is generally considered to have low toxicity.[6][7] However, its derivatives can exhibit a range of biological activities and toxicities. Many cinnamic acid derivatives are known for their antioxidant and antimicrobial properties.[7][8] The toxicological profile of these derivatives is highly dependent on the specific substitutions on the aromatic ring and the propionic acid side chain.[8]

4-Aminophenol (B1666318)

The 4-aminophenol moiety within this compound is a point of toxicological interest. 4-Aminophenol itself is known to be a nephrotoxin, causing selective necrosis of renal proximal tubules.[9] Its toxicity is mediated by its oxidation to a reactive metabolite that depletes cellular glutathione (B108866) and impairs mitochondrial function, leading to cell death.[9] It is currently unknown if this compound can be metabolized to release 4-aminophenol or if the entire molecule exhibits a similar mechanism of toxicity.

The potential metabolic pathway leading to 4-aminophenol-induced nephrotoxicity is depicted below.

Caption: Proposed mechanism of 4-aminophenol induced renal toxicity.

Conclusion and Recommendations

The available toxicological data on this compound is sparse and limited primarily to in vitro cytotoxicity and basic hazard classifications indicating it is an irritant. The compound exhibits moderate cytotoxicity to liver cells in vitro.[4] A complete toxicological assessment is not possible at this time due to the absence of studies on key endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Given the structural alert posed by the 4-aminophenol moiety, further investigation into the potential for nephrotoxicity is warranted. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, especially when handling the solid form.[1][3] It is strongly recommended that further toxicological studies be conducted to establish a comprehensive safety profile for this compound before its widespread use in any application.

References

- 1. This compound 97 2393-17-1 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The occurrence, metabolism and toxicity of cinnamic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cinnamic acid derivative: Topics by Science.gov [science.gov]

- 8. mdpi.com [mdpi.com]

- 9. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3-(4-aminophenyl)propionic acid, a valuable building block in pharmaceutical and chemical research. The following sections present detailed experimental protocols, quantitative data, and visual representations of the core synthetic routes.

Introduction

This compound (also known as p-aminohydrocinnamic acid) is a bifunctional molecule incorporating both a primary aromatic amine and a carboxylic acid moiety. This unique structure makes it a versatile intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide will focus on two principal and effective methods for its synthesis: the direct reduction of its nitro precursor and a two-step approach involving the synthesis and subsequent hydrogenation of an unsaturated intermediate.

Synthesis Pathway 1: Reduction of 3-(4-Nitrophenyl)propionic Acid